molecular formula C13H15NO2 B13559777 2-(1-Benzofuran-5-yl)-5-methylmorpholine

2-(1-Benzofuran-5-yl)-5-methylmorpholine

Cat. No.: B13559777
M. Wt: 217.26 g/mol
InChI Key: MOQKYROBUYIHKW-UHFFFAOYSA-N
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Description

2-(1-Benzofuran-5-yl)-5-methylmorpholine (CAS 2105250-98-2) is a high-purity chemical compound with the molecular formula C 13 H 15 NO 2 and a molecular weight of 217.26 g/mol . This complex organic molecule features a benzofuran moiety linked to a 5-methylmorpholine group, making it a valuable intermediate in medicinal chemistry and drug discovery research. Benzofuran derivatives are recognized as privileged scaffolds in pharmaceutical development due to their wide spectrum of biological activities . These compounds have demonstrated efficacy against various disease targets, including bacterial and viral pathogens, inflammation, and tumors . Furthermore, benzofuran-based structures have shown promise in researching treatments for conditions such as diabetes, HIV, tuberculosis, and Alzheimer's disease, and several derivatives, including dronedarone and amiodarone, are already established clinical drugs used to manage cardiac arrhythmias . The integration of the morpholine ring, a common feature in pharmacologically active compounds, further enhances the potential of this chemical as a building block for developing novel therapeutic agents. This product is intended for research applications in a controlled laboratory environment only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C13H15NO2

Molecular Weight

217.26 g/mol

IUPAC Name

2-(1-benzofuran-5-yl)-5-methylmorpholine

InChI

InChI=1S/C13H15NO2/c1-9-8-16-13(7-14-9)10-2-3-12-11(6-10)4-5-15-12/h2-6,9,13-14H,7-8H2,1H3

InChI Key

MOQKYROBUYIHKW-UHFFFAOYSA-N

Canonical SMILES

CC1COC(CN1)C2=CC3=C(C=C2)OC=C3

Origin of Product

United States

Preparation Methods

Benzofuran Ring Construction

Several modern synthetic methodologies for benzofuran derivatives are reported, including:

  • Intramolecular cyclization of o-hydroxyaryl alkynes or alkenes: This approach involves cyclization promoted by transition metal catalysts (e.g., copper, rhodium) or Lewis acids, leading to benzofuran formation via nucleophilic attack and ring closure. For example, copper bromide catalysis in the presence of sodium carbonate and water has been used to generate amino-substituted benzofurans in high yields (75–91%).

  • Rhodium-catalyzed C–H activation and annulation: This method involves C–H bond activation followed by migratory insertion and cyclization steps to form benzofuran rings with various substitutions, including aryl groups.

  • Lewis acid-promoted propargylation and cyclization: Lewis acids such as scandium triflate facilitate intramolecular cyclization of propargylated phenols to benzofurans under mild conditions.

These methods provide versatile routes to substituted benzofurans, which can be further functionalized.

Functionalization of Benzofuran Core

  • Introduction of amino or sulfonamide groups at specific positions on benzofuran rings has been achieved by starting from phenol derivatives bearing halogen or sulfonate leaving groups, which are then substituted by amines or sulfonamides.

Preparation of 2-(1-Benzofuran-5-yl)-5-methylmorpholine: Specific Synthetic Routes

While direct literature on This compound is limited, analogous synthetic routes for benzofuran derivatives bearing nitrogen-containing heterocycles (such as morpholine) can be adapted.

Stepwise Synthesis Approach

  • Synthesis of 5-substituted benzofuran intermediate:

    • Starting from a suitably substituted phenol (e.g., 5-hydroxybenzofuran or 5-halobenzofuran), intramolecular cyclization or cross-coupling reactions can be used to build the benzofuran core with a leaving group at the 5-position for further substitution.
  • Introduction of the morpholine ring:

    • The morpholine ring, methyl-substituted at the 5-position, can be introduced via nucleophilic substitution on the benzofuran intermediate bearing a good leaving group (e.g., halogen or sulfonate ester) at the 5-position.
    • This step often involves reacting the benzofuran intermediate with 5-methylmorpholine under basic or catalytic conditions to achieve substitution.
  • Purification and characterization:

    • The final compound is purified by chromatographic methods.
    • Structural confirmation is done by spectroscopic techniques such as ^1H-NMR, ^13C-NMR, and IR spectroscopy, which reveal characteristic signals of the benzofuran and morpholine moieties.

Example from Related Benzofuran-Morpholine Synthesis

  • A study involving the synthesis of benzofuranyl morpholine derivatives used the addition of piperidine to an ethanolic solution of enaminone intermediates derived from benzofuran acetyl derivatives, confirming the feasibility of amine addition to benzofuran precursors.

Summary Table of Preparation Methods

Step Reaction Type Starting Material Reagents/Catalysts Conditions Outcome/Notes
1 Benzofuran ring formation o-Hydroxyaryl alkynes or phenols CuBr, Rhodium complexes, Lewis acids Aqueous/organic solvents, mild heat Formation of benzofuran core with substituents
2 Functional group transformation Halogenated or sulfonated benzofuran 5-Methylmorpholine, base or catalyst Room temperature to reflux Nucleophilic substitution introducing morpholine ring
3 Purification and characterization Crude product Chromatography, NMR, IR Standard lab conditions Pure this compound

Research Findings and Optimization Notes

  • Catalyst choice and reaction conditions significantly affect yield and selectivity in benzofuran formation. Rhodium catalysts with cyclopentadienyl ligands have shown good yields (30–80%) in benzofuran annulation reactions.

  • Lewis acid catalysis offers mild and efficient routes for cyclization steps, which is beneficial for sensitive functional groups such as morpholine rings.

  • Nucleophilic substitution efficiency depends on the nature of the leaving group on the benzofuran intermediate. Halogens (Br, Cl, I) and sulfonate esters (OMs, OTs) are preferred leaving groups for substitution with morpholine derivatives.

  • Acidic conditions (e.g., methanesulfonic acid) may be employed in intermediate steps to facilitate condensation or cyclization reactions.

Chemical Reactions Analysis

Types of Reactions

2-(1-Benzofuran-5-yl)-5-methylmorpholine can undergo various types of chemical reactions, including:

    Oxidation: The benzofuran ring can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can target the benzofuran ring or the morpholine moiety.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzofuran ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzofuran ring can yield quinone derivatives, while substitution reactions can introduce various functional groups onto the benzofuran ring .

Scientific Research Applications

2-(1-Benzofuran-5-yl)-5-methylmorpholine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as anti-tumor and antibacterial properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(1-Benzofuran-5-yl)-5-methylmorpholine involves its interaction with specific molecular targets and pathways. The benzofuran ring can interact with enzymes and receptors, modulating their activity. The morpholine moiety can enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets .

Comparison with Similar Compounds

Key Research Findings and Implications

Antioxidant Potential: Benzofuran-oxazole hybrids demonstrate notable antioxidant activity , suggesting that modifying the target compound with electron-donating groups could unlock similar properties.

CNS Activity Modulation : The primary amine in 5-APB is linked to serotonergic effects , whereas the morpholine in the target compound may redirect activity toward peripheral targets.

Synthetic Utility : Boronate esters (e.g., from ) highlight the benzofuran scaffold’s versatility in medicinal chemistry, though the target compound’s morpholine group may necessitate distinct synthetic routes .

Q & A

Q. What are the optimal synthetic routes for 2-(1-Benzofuran-5-yl)-5-methylmorpholine, and how can reaction yields be improved?

Methodological Answer:

  • Multi-step synthesis : Begin with benzofuran core functionalization (e.g., halogenation at the 5-position) followed by coupling with a pre-formed morpholine derivative. Use palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for aryl-aryl bond formation .
  • Catalyst optimization : Screen ligands (e.g., XPhos, SPhos) and solvents (e.g., DMF, THF) to enhance coupling efficiency.
  • Purification : Employ column chromatography with gradient elution (hexane/ethyl acetate) or recrystallization for high-purity isolation.
  • Yield improvement : Monitor reaction kinetics via TLC/HPLC and adjust stoichiometry (1.2–1.5 eq of morpholine precursor).

Example Reaction Conditions Table :

StepReagents/ConditionsYield (%)Reference
Benzofuran brominationBr₂, FeCl₃, DCM, 0°C → RT85–90
Suzuki couplingPd(PPh₃)₄, K₂CO₃, DMF/H₂O, 80°C60–75

Q. Which spectroscopic techniques are most reliable for confirming the structure of this compound?

Methodological Answer:

  • NMR : Use ¹H/¹³C NMR to confirm substitution patterns (e.g., benzofuran C-5 coupling, morpholine methyl group at δ 1.2–1.5 ppm). 2D NMR (COSY, HSQC) resolves overlapping signals .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) validates molecular formula (e.g., [M+H]⁺ peak matching C₁₄H₁₅NO₂).
  • X-ray crystallography : For unambiguous confirmation, grow single crystals via slow evaporation (solvent: ethanol/water) .

Q. What preliminary biological screening approaches are recommended for this compound?

Methodological Answer:

  • Antimicrobial assays : Use broth microdilution (CLSI guidelines) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .
  • Enzyme inhibition : Test against kinases or proteases (e.g., HIV-1 protease) via fluorometric assays. IC₅₀ values <10 µM warrant further study .
  • Cytotoxicity : Screen in cancer cell lines (e.g., MCF-7, HeLa) using MTT assays. Compare selectivity indices (normal vs. cancerous cells) .

Advanced Research Questions

Q. How should researchers address contradictory reports on the biological activity of benzofuran-morpholine hybrids?

Methodological Answer:

  • Comparative assays : Replicate studies under standardized conditions (e.g., cell line provenance, serum concentration). Use positive controls (e.g., doxorubicin for cytotoxicity) .
  • Structural analogs : Synthesize derivatives (e.g., substituent variations at benzofuran C-5 or morpholine N-position) to isolate activity contributors .
  • Meta-analysis : Pool data from multiple studies (e.g., via PRISMA guidelines) to identify confounding variables (e.g., solvent effects, assay pH) .

Q. What strategies are effective in elucidating the mechanism of action for this compound in cellular systems?

Methodological Answer:

  • Proteomics : Perform SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) to identify differentially expressed proteins post-treatment .
  • Molecular docking : Simulate binding to target proteins (e.g., tubulin, topoisomerases) using AutoDock Vina. Validate with mutagenesis studies .
  • Pathway analysis : Use RNA-seq to map transcriptional changes (e.g., apoptosis, oxidative stress pathways) .

Q. How can researchers resolve discrepancies between computational predictions and experimental results in physicochemical properties?

Methodological Answer:

  • Validation of models : Compare DFT-calculated logP or pKa with experimental HPLC-measured values. Adjust QSPR models using correction factors .
  • Solubility testing : Use shake-flask method (aqueous/organic phases) to verify predicted solubility. Consider co-solvents (e.g., DMSO/PEG) for in vitro assays .
  • Replicate experiments : Ensure computational parameters (e.g., solvent dielectric constant) match experimental conditions .

Data Contradiction Analysis Framework

Issue Resolution Strategy Reference
Variability in IC₅₀ valuesStandardize cell culture conditions (e.g., passage number, media)
Discrepant logP valuesCross-validate via HPLC (reverse-phase C18 column) and computational tools
Conflicting SAR dataSynthesize focused libraries to test individual structural hypotheses

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